IP Receptor Binding Affinity: FR181157 vs. Key Comparators
FR181157 exhibits a Ki of 54 nM for the human IP receptor in a radioligand binding assay using [3H]-iloprost [1]. This places it as a moderate-affinity agonist within its structural class. In comparison, the derivative FR207845 (Ki not disclosed) was reported as a 'potent' agonist but without a direct quantitative advantage over FR181157 [2]. The more advanced analog FR181877 shows a Ki of 94 nM, making it approximately 1.7-fold less potent than FR181157 in binding [3]. Another comparator, BMY45778, is a partial agonist with an IC50 of 27-35 nM for platelet aggregation, but its Ki for the IP receptor is not directly reported for comparison . The clinically used prostacyclin analog Iloprost demonstrates a Ki of 3.9-11 nM, reflecting higher affinity but a different selectivity profile [4].
| Evidence Dimension | Binding affinity (Ki) for human IP receptor |
|---|---|
| Target Compound Data | 54 nM |
| Comparator Or Baseline | FR181877: 94 nM; Iloprost: 3.9-11 nM |
| Quantified Difference | FR181157 exhibits 1.7-fold higher affinity than FR181877; Iloprost exhibits 4.9-13.8-fold higher affinity than FR181157 |
| Conditions | Displacement of [3H]-iloprost from cloned human IP receptor |
Why This Matters
Researchers selecting FR181157 over FR181877 gain a 1.7-fold advantage in binding potency, while those needing higher affinity but different selectivity might choose Iloprost.
- [1] Hattori K, Tabuchi S, Okitsu O, Taniguchi K. A simple stereoselective synthesis and biological evaluation of FR181157: orally active prostacyclin mimetic. Bioorg Med Chem Lett. 2003 Dec 15;13(24):4277-9. View Source
- [2] Tanaka A, Hattori K, Taniguchi K, Okitsu O, Tabuchi S, Nishio M, Nagakura Y, Maeda N, Murai H, Seki J. Replacing the cyclohexene-linker of FR181157 leading to novel IP receptor agonists: orally active prostacyclin mimetics. Part 6. Bioorg Med Chem Lett. 2006 Sep 15;16(18):4861-4. View Source
- [3] FR-181877. TargetMol product information. Ki value of 0.094 μM (94 nM) cited from published literature. View Source
- [4] Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: Treprostinil is a potent DP1 and EP2 agonist. Prostaglandins & Other Lipid Mediators. 2012 Mar 27. View Source
